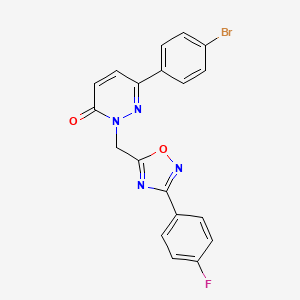
6-(4-bromophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H12BrFN4O2 and its molecular weight is 427.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(4-bromophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention for its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C18H15BrFN4O with a molecular weight of approximately 396.25 g/mol. The compound features a complex structure that includes a pyridazinone core, a bromophenyl group, and an oxadiazole moiety, which may contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) of related compounds was compared to standard antibiotics like ciprofloxacin and ketoconazole, showcasing promising results in inhibiting microbial strains .
Anti-inflammatory Activity
Pyridazinones have been reported to possess anti-inflammatory properties. A study highlighted the ability of certain pyridazinone derivatives to inhibit interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide. This suggests a mechanism through which these compounds can modulate inflammatory responses .
Anticancer Activity
Emerging evidence points to the anticancer potential of pyridazinone derivatives. In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines. The presence of halogenated phenyl groups is often associated with enhanced cytotoxicity against various cancer types .
Case Studies and Research Findings
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in various signaling pathways related to inflammation and cell proliferation.
- Modulation of Cytokine Production : The inhibition of cytokines such as IL-1β suggests potential applications in treating inflammatory diseases.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells indicates a mechanism for anticancer activity.
特性
IUPAC Name |
6-(4-bromophenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2/c20-14-5-1-12(2-6-14)16-9-10-18(26)25(23-16)11-17-22-19(24-27-17)13-3-7-15(21)8-4-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTQGQKFURISNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














